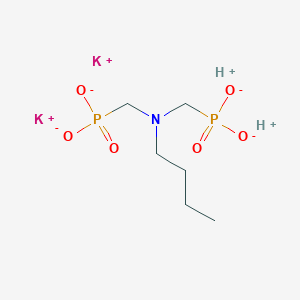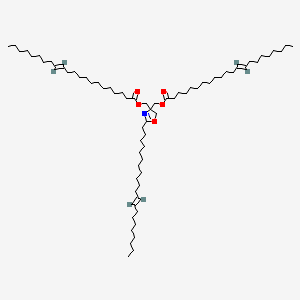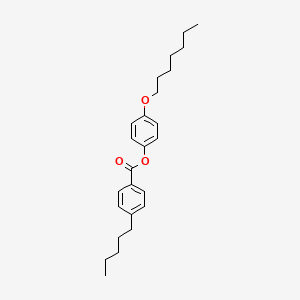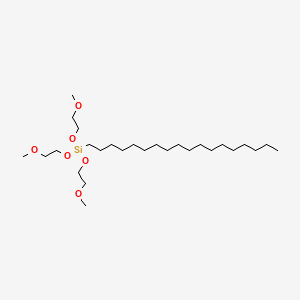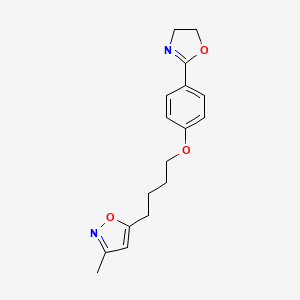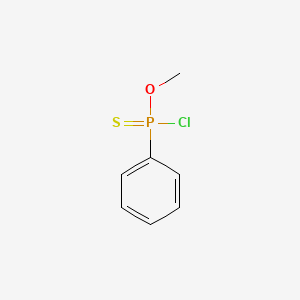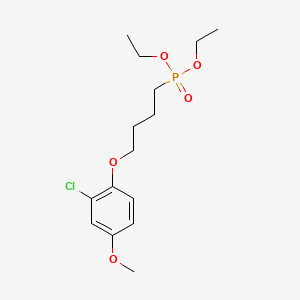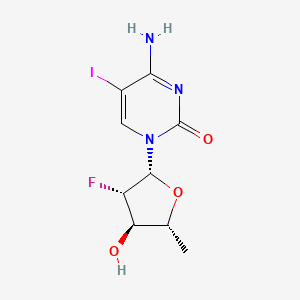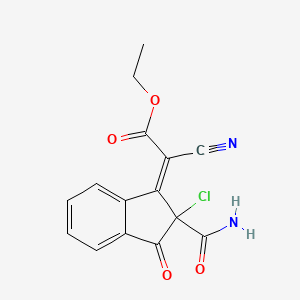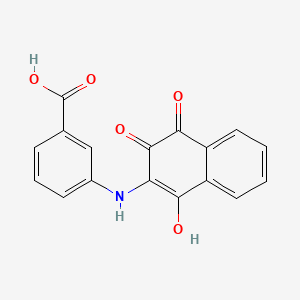
Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety linked to a naphthalene derivative through an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- typically involves the reaction of 3-hydroxy-1,4-dioxo-2-naphthalenylamine with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher production rates and consistency in product quality.
化学反应分析
Types of Reactions
Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives. Substitution reactions can result in a wide range of substituted benzoic acid derivatives.
科学研究应用
Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- include:
- Benzoic acid, 3,4-dihydroxy-
- Benzoic acid, 3,4,5-trihydroxy-
- 3-Fluoro-4-hydroxybenzoic acid
Uniqueness
What sets benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino)- apart from these similar compounds is its unique structure, which combines a benzoic acid moiety with a naphthalene derivative. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
属性
CAS 编号 |
155669-73-1 |
|---|---|
分子式 |
C17H11NO5 |
分子量 |
309.27 g/mol |
IUPAC 名称 |
3-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H11NO5/c19-14-11-6-1-2-7-12(11)15(20)16(21)13(14)18-10-5-3-4-9(8-10)17(22)23/h1-8,18-19H,(H,22,23) |
InChI 键 |
YPGDBZXOFSXXIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC=CC(=C3)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


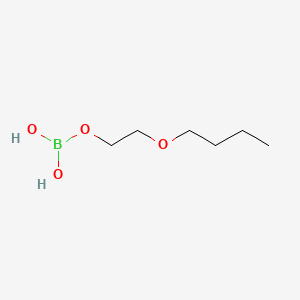
![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
